Deoxyloganic acid tetraacetate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C24H32O13 |
|---|---|
Molecular Weight |
528.5 g/mol |
IUPAC Name |
(1S,4aS,7S,7aR)-7-methyl-1-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid |
InChI |
InChI=1S/C24H32O13/c1-10-6-7-15-16(22(29)30)8-32-23(18(10)15)37-24-21(35-14(5)28)20(34-13(4)27)19(33-12(3)26)17(36-24)9-31-11(2)25/h8,10,15,17-21,23-24H,6-7,9H2,1-5H3,(H,29,30)/t10-,15+,17+,18+,19+,20-,21+,23-,24-/m0/s1 |
InChI Key |
HFOBQUGXWUWGIR-PBVDINMUSA-N |
SMILES |
CC1CCC2C1C(OC=C2C(=O)O)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Isomeric SMILES |
C[C@H]1CC[C@H]2[C@@H]1[C@@H](OC=C2C(=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC1CCC2C1C(OC=C2C(=O)O)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Natural Occurrence and Isolation Methodologies of Deoxyloganic Acid Tetraacetate
Discovery and Isolation Techniques from Botanical Sources
The detection of Deoxyloganic acid tetraacetate in plant extracts is a relatively recent finding, primarily documented through modern analytical techniques. Its discovery in nature is linked to comprehensive metabolomic profiling of plant species. One such study identified this compound as a constituent of Pennyroyal (Mentha pulegium), a plant belonging to the Lamiaceae family nih.gov.
The extraction of iridoids and other secondary metabolites from plant material is the foundational step for their isolation and identification. General methods applicable to compounds like this compound involve solvent extraction from dried and powdered plant tissues.
Commonly used solvents include alcohols like methanol (B129727) or ethanol, often in aqueous solutions. For instance, a 70% methanol solution has been effectively used to extract iridoids and other phytochemicals from plant matter nih.gov. The process is often enhanced by physical methods such as sonication or shaking to maximize the extraction efficiency nih.govmdpi.com. Acid-base extraction principles can also be applied, where the pH of the solvent is adjusted to improve the solubility and yield of target compounds, particularly for alkaloids that may be present alongside iridoids mdpi.com. After the initial extraction, the crude extract is typically concentrated under a vacuum to remove the solvent, yielding a residue that is then subjected to further purification steps nih.gov.
Following extraction, chromatographic techniques are indispensable for separating individual compounds from the complex mixture of the plant extract. The purification of iridoids, including acetylated forms like this compound, relies on these methods.
Thin-Layer Chromatography (TLC): Preparative TLC is a method used for isolating compounds. The concentrated extract is applied to a silica (B1680970) gel plate, which is then developed with a solvent system, such as a chloroform/methanol mixture. The separated bands corresponding to different compounds can be scraped from the plate and the desired compound extracted from the silica nih.gov.
High-Performance Liquid Chromatography (HPLC): For higher purity and more precise separation, HPLC is the preferred method. Reversed-phase HPLC, using columns like C18, is particularly effective for purifying iridoids. scispace.com A gradient elution program, where the mobile phase composition is gradually changed (e.g., by varying the percentage of methanol in water), allows for the separation of compounds with different polarities nih.gov. A preparative HPLC system can be used to isolate larger quantities of the pure compound, which is then collected and can be lyophilized (freeze-dried) to obtain the final solid product scispace.com.
Extraction Methodologies from Plant Tissues
Relationship to Biosynthetic Precursors and Derivatives Found in Nature
This compound is structurally and biosynthetically related to several other naturally occurring iridoids. It is the tetra-acetylated derivative of 7-Deoxyloganic acid. In research, this compound serves as a convenient, stable precursor to generate its deacetylated counterparts for enzymatic and biosynthetic studies nih.govscispace.comoup.com.
7-Deoxyloganic acid is a key intermediate in the biosynthesis of a vast class of compounds known as monoterpenoid indole (B1671886) alkaloids (MIAs) in plants like Madagascar periwinkle (Catharanthus roseus) scispace.comoup.com. The biosynthetic pathway is a complex series of enzymatic reactions:
The pathway begins with geraniol (B1671447) and proceeds through several intermediates to form 7-deoxyloganetic acid oup.com.
The enzyme 7-deoxyloganetic acid glucosyltransferase (7-DLGT) then converts 7-deoxyloganetic acid into 7-deoxyloganic acid wikipedia.org.
Subsequently, 7-deoxyloganic acid is hydroxylated by the enzyme 7-deoxyloganic acid hydroxylase (7-DLH) to produce loganic acid wikipedia.org.
Loganic acid is then further converted through several steps into secologanin (B1681713), a critical building block that combines with tryptamine (B22526) to form the backbone of thousands of MIAs scispace.comoup.com.
The relationship between these compounds highlights the intricate metabolic pathways within plants. This compound, while also found in nature, is primarily recognized in the scientific community as a valuable tool for investigating these very pathways by providing access to important, but less stable, biosynthetic intermediates.
Table 1: Properties of this compound
| Property | Value |
| Molecular Formula | C24H32O13 |
| Molar Mass | 528.5 g/mol |
| IUPAC Name | (1S,4aS,7S,7aR)-7-methyl-1-[(2S,3R,4S,5R,6R)-3,4,5-triacetoxy-6-(acetoxymethyl)tetrahydropyran-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid |
| Class | Iridoid Glycoside |
Structural Elucidation Methodologies Applied to Deoxyloganic Acid Tetraacetate
Spectroscopic Techniques in Structural Analysis
Spectroscopic methods are fundamental to the structural analysis of complex natural products like deoxyloganic acid tetraacetate. These techniques probe the interaction of the molecule with electromagnetic radiation, yielding data that can be translated into structural features.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for delineating the carbon-hydrogen framework of organic molecules. For complex iridoids such as this compound, both ¹H and ¹³C NMR are essential. molaid.com ¹H NMR provides information about the chemical environment and connectivity of protons, while ¹³C NMR reveals the types of carbon atoms present.
Advanced 2D NMR techniques, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are critical for assembling the complete molecular structure. COSY experiments establish proton-proton couplings, identifying adjacent protons. HSQC correlates protons to their directly attached carbons. HMBC, on the other hand, shows correlations between protons and carbons over two to three bonds, which is crucial for connecting different parts of the molecule and confirming the placement of functional groups. The complete assignment of ¹H and ¹³C NMR signals is a key step in the structural elucidation process. molaid.com
Table 1: Representative ¹H and ¹³C NMR Data for Iridoid Skeletons Note: This table provides a generalized representation of typical chemical shifts for key positions in an iridoid structure. Actual values for this compound may vary.
| Position | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) |
|---|---|---|
| 1 | ~5.0-5.5 | ~95-100 |
| 3 | ~7.0-7.5 | ~140-150 |
| 5 | ~2.0-2.5 | ~30-40 |
| 9 | ~2.5-3.0 | ~40-50 |
Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental formula of a compound. researchgate.net For this compound, high-resolution mass spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, allowing for the confident determination of the molecular formula (C₂₄H₃₂O₁₃). metabolomicsworkbench.org
Table 2: Mass Spectrometry Data for this compound
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₂₄H₃₂O₁₃ | metabolomicsworkbench.org |
| Exact Mass | 528.1843 | metabolomicsworkbench.org |
| Observed [M-H]⁻ (m/z) | 527.1747 | researchgate.netnih.gov |
| Key Fragment Ions (m/z) | 459, 391, 323 | researchgate.netnih.gov |
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for identifying chromophores (the parts of a molecule that absorb light). In the case of this compound, the iridoid core contains a chromophore. The UV-Vis spectrum can help to confirm the presence of the enol-ether system within the iridoid structure. While UV-Vis spectroscopy is a less powerful tool for complete structural elucidation compared to NMR and MS, it serves as a quick and simple method to verify the presence of key structural motifs. The analysis of organic acids, which can be related to the acidic nature of deoxyloganic acid, can be performed using liquid chromatography with a UV detector. semanticscholar.org
Mass Spectrometry Approaches for Molecular Structure Confirmation
X-ray Crystallography for Absolute Configuration Determination
While spectroscopic methods are excellent for determining the connectivity of atoms, they often cannot unambiguously establish the absolute stereochemistry of a chiral molecule. X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid, thereby providing the absolute configuration. molaid.com
For this compound, obtaining a suitable single crystal is a prerequisite for this analysis. If a crystal of sufficient quality can be grown, X-ray diffraction analysis can provide a detailed map of electron density, from which the precise positions of all atoms in the crystal lattice can be determined. This allows for the unequivocal assignment of the stereochemistry at all chiral centers within the molecule. The availability of single-crystal X-ray diffraction analysis for deoxyloganic acid has been noted as a method for its structural confirmation. molaid.com
Chemical Synthesis and Derivatization Strategies for Deoxyloganic Acid Tetraacetate and Its Analogs
Total Synthesis Approaches for Deoxyloganic Acid Tetraacetate
The total synthesis of iridoids like this compound presents a significant challenge to chemists due to their densely functionalized and stereochemically complex structures. sci-hub.se The development of synthetic routes is essential not only for confirming the structure of the natural product but also for providing access to quantities sufficient for biological evaluation and further derivatization.
One of the key challenges in the total synthesis of this compound lies in the stereocontrolled construction of the cis-fused cyclopentanopyran ring system. Various strategies have been employed to achieve this, often involving intricate cyclization reactions. For instance, acid-mediated lactamization has been utilized to form the 7-membered ring characteristic of some iridoid precursors. uni-konstanz.de Another critical step is the introduction of the glycosidic linkage with the glucose moiety, which must be performed with high stereoselectivity to obtain the correct anomer.
A retrosynthetic analysis often disconnects the molecule at the glycosidic bond and the cyclopentanoid ring. The synthesis of the aglycone, deoxyloganic acid, is a primary focus. This typically involves the construction of the bicyclic core followed by functional group manipulations to install the carboxylic acid and methyl groups with the correct stereochemistry. Subsequent glycosylation with an appropriately protected glucose derivative, followed by acetylation, would yield the final target molecule, this compound. uni-konstanz.de
Key reactions in these synthetic sequences can include:
Diels-Alder reactions to establish the bicyclic core.
Enantioselective catalysis to set the initial stereocenters.
Oxidative cleavages to form key functional groups.
Stereoselective glycosylation reactions.
The complexity and low abundance of many iridoids in nature make their total synthesis an attractive alternative for obtaining these valuable compounds. uni-konstanz.de
Semi-synthetic Pathways from Related Iridoids
Semi-synthesis, starting from more abundant, structurally related natural products, offers a more practical and efficient route to this compound and its analogs compared to total synthesis. This approach leverages the pre-existing and stereochemically defined core of a readily available iridoid, significantly reducing the number of synthetic steps.
A common starting material for the semi-synthesis of this compound could be an iridoid that shares the same core skeleton but differs in its functional group pattern. For example, an iridoid with a different oxidation state at C7 or a different substituent at C4 could be chemically modified to yield the desired product.
The biosynthesis of secologanin (B1681713), a closely related secoiridoid, proceeds through 7-deoxyloganic acid. researchgate.net In the plant Catharanthus roseus, 7-deoxyloganetic acid is formed from nepetalactol via an oxidation reaction catalyzed by iridoid oxidase. researchgate.net Subsequently, a glucosyl transferase facilitates the formation of the glycosidic linkage to produce 7-deoxyloganic acid. researchgate.net This biosynthetic pathway highlights the potential for using precursors like 7-deoxyloganetic acid in a semi-synthetic approach.
Chemical transformations in a semi-synthetic route might include:
Selective protection and deprotection of hydroxyl groups to allow for regioselective modifications.
Oxidation or reduction reactions to adjust the oxidation state of specific carbon atoms.
Esterification or amidation of the carboxylic acid group to create analogs.
Glycosylation with different sugar moieties to explore the impact of the glycan part on biological activity.
The conversion of boschnaloside tetraacetate to 7-deoxyloganin tetraacetate is another example of a semi-synthetic transformation within the iridoid family. molaid.com Such strategies are invaluable for producing a range of analogs for structure-activity relationship studies.
Derivatization to Explore Structure-Activity Relationships in Biosynthetic Intermediates
The derivatization of biosynthetic intermediates like this compound is a powerful tool for probing structure-activity relationships (SAR). By systematically modifying the structure of the parent molecule and evaluating the biological activity of the resulting analogs, researchers can identify the key structural features required for a specific biological effect. This information is crucial for the design of more potent and selective therapeutic agents.
For instance, modifications can be made to various parts of the this compound molecule:
The Aglycone Core: Alterations to the cyclopentanopyran ring system can reveal the importance of the core scaffold for biological activity. This could involve changing ring size, introducing or removing double bonds, or altering the stereochemistry of the ring fusion.
The Carboxylic Acid Group: The carboxylic acid at C4 can be converted to a variety of functional groups, such as esters, amides, or alcohols, to investigate the role of this acidic functionality.
The Glucose Moiety: The acetyl groups on the glucose unit can be removed or replaced with other protecting groups to assess the influence of the sugar's acylation pattern. Furthermore, the glucose itself can be replaced with other sugars to explore the impact of the glycan structure.
An example of such derivatization is the esterification of the hydroxyl groups on the glycan part of swertiamarin (B1682845), a secoiridoid, to form swertiamarin tetraacetate. nih.gov This type of modification can influence the compound's solubility, cell permeability, and interaction with biological targets. By creating a library of such derivatives and screening them for biological activity, a comprehensive SAR profile can be established, guiding the development of new drug candidates. nih.gov
| Derivative Type | Modification Site | Potential Impact on Activity |
| Esters/Amides | C4-Carboxylic Acid | Altered polarity, hydrogen bonding capacity, and metabolic stability. |
| De-acetylated Analogs | Glucose Moiety | Increased polarity, altered solubility, and interaction with glycosidases. |
| Alternative Glycosides | C1-Glycosidic Bond | Modified interaction with target proteins and altered pharmacokinetic properties. |
| Ring-modified Analogs | Cyclopentanopyran Core | Changes in overall shape and conformation, affecting receptor binding. |
Diversity-Oriented Synthesis in Iridoid Research
Diversity-oriented synthesis (DOS) is a synthetic strategy that aims to produce a wide range of structurally diverse molecules from a common starting material. cam.ac.ukscispace.com This approach is particularly valuable in iridoid research as it allows for the rapid generation of compound libraries that explore a broad region of chemical space. researchgate.netresearchgate.net Unlike target-oriented synthesis (TOS), which focuses on the synthesis of a single, specific molecule, DOS employs branching pathways to create a collection of compounds with different molecular skeletons. cam.ac.ukscispace.com
In the context of iridoids, a DOS approach might start with a key intermediate that can be divergently transformed into various iridoid-like scaffolds. This could involve, for example, using a common precursor to access different ring systems or to introduce a variety of functional groups and stereochemical arrangements. The goal is to maximize structural diversity, which increases the probability of discovering novel compounds with interesting biological properties. cam.ac.ukresearchgate.net
The principles of DOS can be applied to iridoid research in several ways:
Scaffold Diversity: Designing synthetic routes that allow for the creation of different bicyclic and tricyclic systems related to the iridoid core.
Stereochemical Diversity: Employing stereoselective reactions that can be tuned to produce different diastereomers or enantiomers of a particular scaffold.
Functional Group Diversity: Introducing a wide range of functional groups onto the iridoid skeleton to probe interactions with biological targets.
By combining the structural complexity of natural products like iridoids with the power of DOS, researchers can create unique libraries of "natural-product-like" compounds. researchgate.net These libraries can then be screened in high-throughput assays to identify new lead compounds for drug discovery. researchgate.net
Biosynthetic Pathways and Enzymatic Characterization Involving Deoxyloganic Acid Tetraacetate
Integration within the Secologanin (B1681713) Biosynthetic Pathway
The biosynthesis of secologanin, a gateway molecule for thousands of bioactive MIAs, is a highly orchestrated process occurring across different cell types and subcellular compartments within plants like Catharanthus roseus (Madagascar periwinkle). nih.govscholaris.cauniversiteitleiden.nl Deoxyloganic acid stands as a critical checkpoint in this pathway.
Early Stages of Iridoid Biosynthesis Leading to Deoxyloganetic Acid
The journey to deoxyloganic acid begins with the universal precursor of monoterpenes, geranyl pyrophosphate (GPP), which is derived from the methylerythritol phosphate (B84403) (MEP) pathway. researchgate.netmdpi.comnotulaebotanicae.ro A series of enzymatic reactions transforms GPP into the characteristic iridoid cyclopentanopyene skeleton.
The initial steps are catalyzed by a sequence of enzymes:
Geraniol (B1671447) synthase (GES) converts GPP to geraniol. mdpi.comnotulaebotanicae.ro
Geraniol 10-hydroxylase (G10H) , a cytochrome P450 monooxygenase, hydroxylates geraniol to produce 10-hydroxygeraniol. mdpi.comnotulaebotanicae.ro
10-hydroxygeraniol oxidoreductase (10HGO) then oxidizes 10-hydroxygeraniol. mdpi.com
Iridoid synthase (ISY) , a key enzyme, catalyzes the reductive cyclization of an intermediate to form the iridoid scaffold. nih.govnih.govfrontiersin.org
Subsequent oxidations, catalyzed by enzymes like iridoid oxidase (IO) , lead to the formation of 7-deoxyloganetic acid. universiteitleiden.nlnih.gov
This part of the pathway, leading up to 7-deoxyloganetic acid, has been shown to occur in specialized cells known as internal phloem-associated parenchyma (IPAP) cells in C. roseus leaves. nih.govresearchgate.net
Role of Deoxyloganic Acid as a Key Intermediate in Secologanin Biosynthesis
7-deoxyloganetic acid is then glucosylated to form 7-deoxyloganic acid. This crucial step is catalyzed by a specific glucosyltransferase. nih.govwikipedia.org Deoxyloganic acid is a stable, water-soluble intermediate, which is significant given the spatial separation of the biosynthetic pathway. nih.govresearchgate.net It represents the fourth to last step in the main pathway to secologanin and is considered a central branching point. nih.govresearchgate.net The formation of 7-deoxyloganic acid from its aglycone precursor is essential for the subsequent enzymatic modifications that lead to secologanin. nih.govnih.gov
Downstream Conversions to Secologanin and Monoterpenoid Indole (B1671886) Alkaloids (MIAs)
Following its formation, 7-deoxyloganic acid undergoes a series of transformations to yield secologanin. A critical step is the hydroxylation at the C-7 position to form loganic acid, a reaction catalyzed by 7-deoxyloganic acid hydroxylase (7-DLH). wikipedia.orgnih.gov Loganic acid is then believed to be transported from the IPAP cells to the leaf epidermis. scholaris.caoup.comoup.com
In the epidermal cells, the final steps of secologanin biosynthesis occur:
Loganic acid O-methyltransferase (LAMT) methylates loganic acid to produce loganin (B1675030). oup.comoup.com
Secologanin synthase (SLS) , a cytochrome P450 enzyme, catalyzes the oxidative cleavage of the cyclopentane (B165970) ring of loganin to form secologanin. notulaebotanicae.rooup.com
Secologanin then combines with tryptamine (B22526) (derived from the shikimate pathway) in a reaction catalyzed by strictosidine (B192452) synthase (STR) to form strictosidine, the universal precursor for the vast array of MIAs, including the anticancer drugs vinblastine (B1199706) and vincristine (B1662923). scispace.combohrium.com
Functional Characterization of Key Biosynthetic Enzymes
The conversion and modification of deoxyloganic acid and its precursors are governed by highly specific enzymes whose functional characteristics have been the subject of extensive research.
Glucosyltransferases (e.g., UGT6, UGT7, UGT8, UGT85A24) and their Substrate Specificity for Iridoid Aglycones
Glucosylation is a vital step in iridoid biosynthesis, rendering the intermediates more stable and soluble. Several UDP-sugar glycosyltransferases (UGTs) have been identified and characterized.
In Catharanthus roseus, three UGTs (UGT6, UGT7, and UGT8) were identified, with UGT8 showing the highest catalytic efficiency and strict substrate specificity for 7-deoxyloganetic acid. nih.govnih.gov This specificity makes UGT8 perfectly suited for its role in the main secologanin biosynthetic pathway. nih.govresearchgate.net Virus-induced gene silencing of UGT8 in C. roseus plants led to a significant decrease in both secologanin and MIA accumulation, confirming its crucial role. nih.govoup.com In contrast, UGT85A24 from Gardenia jasminoides preferentially glucosylates 7-deoxyloganetin (B1248800) and genipin, but shows no activity toward 7-deoxyloganetic acid, suggesting that in Gardenia, glucosylation occurs after methylation. nih.govresearchgate.netliberumbio.com This highlights the species-specific nature of the biosynthetic pathways.
Table 1: Characterized Glucosyltransferases in Iridoid Biosynthesis
| Enzyme | Plant Source | Preferred Substrate(s) | Role in Biosynthesis |
|---|---|---|---|
| UGT8 | Catharanthus roseus | 7-Deoxyloganetic acid | Glucosylates the iridoid acid precursor to form 7-deoxyloganic acid in the secologanin pathway. nih.govnih.gov |
| UGT6 | Catharanthus roseus | Iridoid aglycones | Shows some activity but is less efficient than UGT8 for 7-deoxyloganetic acid. nih.gov |
| UGT7 | Catharanthus roseus | Iridoid aglycones | Shows some activity but is less efficient than UGT8 for 7-deoxyloganetic acid. nih.gov |
| UGT85A24 | Gardenia jasminoides | 7-Deoxyloganetin, Genipin | Involved in geniposide (B1671433) biosynthesis; acts on methylated iridoid aglycones. nih.govresearchgate.netuniprot.org |
Hydroxylases (e.g., CrDL7H, CYP72 enzymes) in Deoxyloganic Acid Modification
Hydroxylation is a key decorative step that adds functional groups to the iridoid core, paving the way for further modifications.
The enzyme responsible for converting 7-deoxyloganic acid to loganic acid in C. roseus has been identified as CrDL7H (Catharanthus roseus 7-deoxyloganic acid 7-hydroxylase). nih.gov This enzyme is a cytochrome P450 monooxygenase. nih.gov Gene silencing experiments targeting CrDL7H resulted in a more than 70% reduction in secologanin levels and a significant accumulation of 7-deoxyloganic acid, confirming its function. nih.gov Functional expression in yeast confirmed its specific activity on 7-deoxyloganic acid. nih.gov
Interestingly, some enzymes from the CYP72 family have been shown to be bifunctional. For example, in Camptotheca acuminata, the enzymes CaCYP72A565 and CaCYP72A610 can catalyze both the hydroxylation of 7-deoxyloganic acid to loganic acid and the subsequent ring cleavage to form secologanic acid. researchgate.netnih.govacs.org This demonstrates the catalytic versatility of this enzyme family and variations in the biosynthetic machinery across different plant species. nih.gov
Table 2: Characterized Hydroxylases in Deoxyloganic Acid Modification
| Enzyme | Plant Source | Substrate(s) | Product(s) | Function |
|---|---|---|---|---|
| CrDL7H | Catharanthus roseus | 7-Deoxyloganic acid | Loganic acid | Catalyzes the third-to-last step in secologanin biosynthesis. nih.gov |
| CaCYP72A565 | Camptotheca acuminata | 7-Deoxyloganic acid, Loganic acid | Loganic acid, Secologanic acid | Bifunctional enzyme; hydroxylates and subsequently cleaves the iridoid ring. nih.govacs.org |
| CaCYP72A610 | Camptotheca acuminata | 7-Deoxyloganic acid, Loganic acid | Loganic acid, Secologanic acid | Bifunctional enzyme with similar activity to CaCYP72A565. nih.govacs.org |
Methyltransferases (e.g., LAMT) and their Role in Iridoid Metabolism
Methyltransferases are a crucial class of enzymes in the biosynthesis of iridoids, catalyzing the transfer of a methyl group, typically from S-adenosyl-L-methionine (SAM), to a substrate. mdpi.com One of the well-characterized methyltransferases in this context is Loganic Acid O-methyltransferase (LAMT). mdpi.com
LAMT is a key enzyme in the seco-iridoid and monoterpenoid indole alkaloid (MIA) biosynthetic pathways. uniprot.org It specifically catalyzes the methylation of loganic acid to form loganin. mdpi.comuniprot.org Research has shown that LAMT exhibits strong substrate specificity for loganic acid and is inactive towards structurally similar compounds such as deoxyloganic acid, dehydrologanic acid, and epiloganic acid. uniprot.orgnotulaebotanicae.ro This specificity highlights a critical regulatory point in the pathway, ensuring the correct molecular scaffold is modified for subsequent reactions. The optimal pH for LAMT activity is reported to be 7.5. uniprot.org
The expression of LAMT is often coordinated with other genes in the iridoid pathway. For instance, in Catharanthus roseus, overexpression of the transcription factor BIS3 has been shown to upregulate the expression of both LAMT and secologanin synthase (SLS) genes, leading to an accumulation of loganic acid. mdpi.com This coordinated regulation underscores the importance of methyltransferases in controlling the metabolic flux towards the production of complex iridoids and alkaloids. mdpi.com
Table 1: Characteristics of Loganic Acid O-methyltransferase (LAMT)
| Characteristic | Description | Source(s) |
|---|---|---|
| Function | Catalyzes the methylation of loganic acid to produce loganin. | mdpi.comuniprot.org |
| Substrate Specificity | Highly specific for loganic acid; inactive with deoxyloganic acid. | uniprot.orgnotulaebotanicae.ro |
| Optimal pH | 7.5 | uniprot.org |
| Regulation | Upregulated by transcription factors like BIS3. | mdpi.com |
| Pathway | Seco-iridoid and monoterpenoid indole alkaloid (MIA) biosynthesis. | uniprot.org |
Genetic and Molecular Biology Approaches in Pathway Elucidation
Modern molecular techniques have been instrumental in dissecting the intricate biosynthetic pathways of iridoids, including those involving intermediates like deoxyloganic acid. These approaches allow for the identification and functional characterization of the genes and enzymes responsible for each biosynthetic step.
Virus-Induced Gene Silencing (VIGS) is a powerful reverse genetics tool used to transiently suppress the expression of specific genes in plants, thereby allowing researchers to infer gene function by observing the resulting phenotype and metabolic changes. uni-hannover.denih.gov This technique has been successfully applied to elucidate the function of genes in the iridoid biosynthetic pathway in various plant species, including Catharanthus roseus and Nepeta species. uni-hannover.denih.govnih.gov
A significant application of VIGS was the identification of the 7-deoxyloganic acid 7-hydroxylase (CrDL7H) in C. roseus. nih.govujaen.es Silencing of the CrDL7H gene led to a substantial reduction in the levels of the downstream product, secologanin, by at least 70%. nih.gov Concurrently, there was a significant accumulation of the substrate, 7-deoxyloganic acid, to over 4 mg per gram of fresh leaf weight, a compound not typically detected in control plants. nih.govscispace.com This demonstrated unequivocally that CrDL7H is responsible for the hydroxylation of 7-deoxyloganic acid to form loganic acid, a critical step in the pathway. nih.govwikipedia.org
Similarly, VIGS has been used to confirm the roles of other enzymes in the pathway. For example, silencing of 7-deoxyloganetic acid glucosyltransferase (UGT8), LAMT, and secologanin synthase (SLS) in C. roseus resulted in decreased levels of secologanin and MIAs, providing in planta evidence for their roles in the biosynthetic route that proceeds through 7-deoxyloganic acid. scispace.comoup.com
To definitively determine the function of a candidate gene identified through transcriptomics or other screening methods, it is often expressed in a heterologous system, such as Escherichia coli or yeast. nih.govnih.gov The resulting recombinant enzyme can then be purified and its activity and substrate specificity characterized through in vitro assays. nih.govnih.gov
This approach has been widely used to validate enzymes in the iridoid pathway. For instance, after identifying candidate iridoid synthase (ISY) genes in blueberry and Gardenia jasminoides through transcriptomic analysis, researchers expressed these genes in E. coli. nih.govnih.gov The purified recombinant enzymes were then incubated with the substrate 8-oxogeranial, and the reaction products were analyzed. nih.gov These assays confirmed that the enzymes catalyzed the formation of nepetalactol and iridodials, the characteristic cyclized iridoid scaffold. nih.gov
Kinetic analysis of recombinant enzymes provides further insights into their catalytic efficiency. For example, the recombinant 7-deoxyloganic acid 7-hydroxylase (CrDL7H) from C. roseus showed a high affinity for its substrate, 7-deoxyloganic acid, but was unable to oxidize related compounds like 7-deoxyloganetic acid or 7-deoxyloganin. scispace.com This high substrate specificity, confirmed through in vitro assays, supports the proposed biosynthetic pathway where hydroxylation occurs after glycosylation and before methylation. scispace.com
Transcriptomics (the study of the complete set of RNA transcripts) and proteomics (the study of the complete set of proteins) are powerful 'omics' approaches that provide a global view of gene expression and protein abundance in a specific tissue or under particular conditions. mdpi.commdpi.comfrontiersin.org These techniques have been invaluable for identifying candidate genes involved in iridoid biosynthesis. mdpi.combohrium.com
By comparing the transcriptomes of different plant tissues or plants grown under varying conditions (e.g., different light intensities), researchers can identify genes whose expression patterns correlate with the accumulation of specific iridoids. mdpi.combohrium.com For example, a comprehensive transcriptomic and metabolomic analysis of Phlomoides rotata leaves identified 41 candidate genes representing 23 enzymes involved in iridoid biosynthesis. mdpi.com The expression of several of these genes was found to be correlated with the content of various iridoid metabolites. mdpi.com
Similarly, transcriptomic analysis of Rehmannia glutinosa and Gentiana macrophylla led to the identification of numerous putative genes involved in the iridoid pathway, including those from the upstream methylerythritol 4-phosphate (MEP) pathway and the core iridoid biosynthetic steps. mdpi.combohrium.com In Gardenia jasminoides, transcriptomic data was the basis for identifying three homologs of iridoid synthase (ISY). nih.gov Subsequent functional characterization confirmed their role in the formation of the iridoid scaffold. nih.gov These studies demonstrate how 'omics' data provides a rich source of candidate genes for further functional validation using techniques like VIGS and recombinant enzyme assays. nih.govfrontiersin.org
Recombinant Enzyme Expression and In Vitro Assay Systems
Spatial and Temporal Regulation of Biosynthesis in Plant Tissues
The biosynthesis of complex natural products like iridoids is often tightly regulated, with specific steps occurring in distinct cell types and at different developmental stages. scispace.comnih.gov This spatial and temporal separation is a key feature of the organization of the monoterpenoid indole alkaloid (MIA) pathway, which shares its early iridoid precursors. scispace.com
In Catharanthus roseus, a model system for MIA biosynthesis, there is clear evidence for the spatial separation of different parts of the iridoid pathway. The initial steps, from the MEP pathway to the formation of 7-deoxyloganic acid, occur in specialized cells known as internal phloem-associated parenchyma (IPAP) cells. oup.comnih.gov In contrast, the final steps of secologanin biosynthesis, catalyzed by loganic acid O-methyltransferase (LAMT) and secologanin synthase (SLS), take place in the leaf epidermis. oup.comnih.gov
This spatial partitioning necessitates the transport of pathway intermediates between cell types. It is proposed that 7-deoxyloganic acid is transported from the IPAP cells to the epidermal cells, where it is then hydroxylated to loganic acid by 7-deoxyloganic acid hydroxylase (7DLH) before the final modifications occur. scispace.comoup.comnih.gov The expression of the gene for 7-deoxyloganetic acid glucosyltransferase (UGT8), which acts earlier in the pathway, is also localized to the IPAP cells, further supporting this model of spatial organization. oup.com
The expression of biosynthetic genes is also temporally regulated. In Gentiana macrophylla, the expression of 7-DLH and SLS genes was found to be highest in flowers, indicating that these organs are a primary site of iridoid biosynthesis in that species. mdpi.com Similarly, studies in C. roseus have shown that the accumulation of MIAs peaks in specific leaf pairs, reflecting developmental regulation of the biosynthetic pathway. oup.com This intricate spatial and temporal control allows the plant to precisely manage the production and allocation of these important secondary metabolites. scispace.com
Table 2: Spatial Localization of Iridoid Biosynthetic Steps in Catharanthus roseus Leaves
| Biosynthetic Stage | Key Enzymes/Compounds | Cellular Location | Source(s) |
|---|---|---|---|
| Early Pathway | MEP Pathway, Geraniol Synthase, 7-Deoxyloganetic Acid Glucosyltransferase (UGT8) | Internal Phloem-Associated Parenchyma (IPAP) | oup.comnih.gov |
| Intermediate | 7-Deoxyloganic Acid | Transported from IPAP to Epidermis | scispace.comoup.comnih.gov |
| Late Pathway | 7-Deoxyloganic Acid Hydroxylase (7DLH), Loganic Acid O-methyltransferase (LAMT), Secologanin Synthase (SLS) | Leaf Epidermis | oup.comnih.gov |
Advanced Analytical Methodologies for Deoxyloganic Acid Tetraacetate Research
Quantitative and Qualitative Analysis in Complex Biological Matrices
The detection and quantification of Deoxyloganic acid tetraacetate from complex biological matrices, such as plant extracts, present significant analytical challenges. nih.gov Biological matrices are inherently complex, containing a wide array of compounds like ions, amino acids, and other secondary metabolites that can interfere with the analysis. nih.gov The primary goal is to achieve accurate measurements of the target analyte, which requires methods that can effectively distinguish it from background noise and interfering substances. nih.gov
Qualitative analysis aims to confirm the presence of the compound. In a study analyzing the phytochemical composition of Mentha pulegium (pennyroyal) extracts, this compound was tentatively identified as a constituent. semanticscholar.orgnih.gov This identification was performed using untargeted UPLC-ESI-MS-TOF (Ultra-Performance Liquid Chromatography-Electrospray Ionization-Time of Flight Mass Spectrometry), a powerful technique for profiling metabolites in complex samples. semanticscholar.org
Quantitative analysis seeks to determine the exact concentration of the compound. While specific quantitative studies on this compound in biological fluids like plasma or urine are not widely documented in the reviewed literature, the methods employed for related compounds are applicable. Techniques such as liquid chromatography coupled with mass spectrometry (LC-MS) are the gold standard for quantifying small molecules in biological samples due to their high sensitivity and selectivity. jasem.com.trmdpi.com To overcome matrix effects, where other components in the sample can suppress or enhance the ionization of the target analyte, stable isotope-labeled internal standards are often used, though their development is specific to each compound. nih.gov
Research involving wheat root exudates to study biochemical defense mechanisms highlights the complexity of analyzing plant-derived matrices. usq.edu.au In such studies, untargeted metabolomics is often used to identify compounds that change in response to stimuli, and Deoxyloganic acid was noted in this context, underscoring the need for robust analytical methods to handle diverse and complex sample types. usq.edu.au
Advanced Chromatographic Techniques (e.g., HPLC-DAD, LC-MS)
Advanced chromatographic techniques are indispensable for the separation and detection of this compound from intricate mixtures.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone for the analysis of iridoids and their derivatives. In the analysis of a butanol fraction from a Mentha pulegium extract, this compound was identified using UPLC-ESI-TOF-MS. semanticscholar.orgnih.gov The high-resolution mass spectrometry provides a precise mass measurement, which is critical for assigning a molecular formula.
| Compound | Retention Time (min) | Observed m/z [M-H]⁻ | Molecular Formula | Key MS/MS Fragments |
|---|---|---|---|---|
| This compound | 22.64 | 527.1747 | C₂₄H₃₂O₁₃ | 459, 391, 323 |
This technique combines the powerful separation capabilities of liquid chromatography with the sensitive and specific detection of mass spectrometry. mdpi.com Ultra-Performance Liquid Chromatography (UPLC) systems utilize columns with smaller particle sizes, enabling higher resolution and faster analysis times compared to traditional HPLC. oup.com
High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is another widely used technique for the analysis of phytochemicals. e-nps.or.krnih.gov HPLC separates compounds based on their interaction with a stationary phase (the column) and a mobile phase. scielo.br The Diode-Array Detector (DAD) measures the absorbance of the eluting compounds across a wide range of UV-Vis wavelengths simultaneously. nih.gov This provides a UV spectrum for each peak, which can aid in peak identification and purity assessment. For a compound like this compound, which contains chromophores, DAD detection offers good sensitivity. While specific HPLC-DAD methods for this compound are not detailed, a typical setup for related iridoids would involve a reversed-phase C18 column with a gradient elution using a mobile phase of acidified water and acetonitrile (B52724) or methanol (B129727). nih.gov
| Parameter | Typical Condition |
|---|---|
| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in Water; B: Acetonitrile/Methanol |
| Elution | Gradient |
| Flow Rate | 1.0 mL/min |
| Detection | DAD (e.g., 210-400 nm) |
| Column Temperature | 25-40 °C |
Spectroscopic Applications for Isomer Differentiation and Structural Specificity
Spectroscopy, particularly Nuclear Magnetic Resonance (NMR), is crucial for the unambiguous structural elucidation of this compound and for distinguishing it from its stereoisomers.
The structure of this compound has been confirmed through comprehensive NMR analysis. samento.com.ec Research has utilized 1D NMR (¹H and ¹³C) and 2D NMR experiments (such as HMBC and NOESY) to establish the compound's constitution and relative stereochemistry. A close comparison of the ¹³C NMR spectrum of the parent compound, 7-deoxyloganic acid, is essential for distinguishing it from isomers like 8-epideoxyloganic acid, 1,5,9-epideoxyloganic acid, and 5-epideoxyloganic acid. samento.com.ec The acetylation to form the tetraacetate derivative results in predictable shifts in the NMR signals, but the core stereochemistry is determined from the parent structure or through detailed 2D NMR of the acetylated form.
Key Spectroscopic Techniques:
¹H NMR: Provides information about the number and chemical environment of protons in the molecule.
¹³C NMR: Shows the number and type of carbon atoms. The chemical shifts are highly sensitive to the local electronic structure, making this technique valuable for identifying isomers which may only differ in the spatial arrangement of a single functional group. samento.com.ec
2D Correlation Spectroscopy (COSY): Identifies protons that are coupled to each other (typically on adjacent carbons).
Heteronuclear Multiple Bond Correlation (HMBC): Shows correlations between protons and carbons that are separated by two or three bonds, which is critical for assembling the carbon skeleton.
Nuclear Overhauser Effect Spectroscopy (NOESY): Reveals protons that are close to each other in space, regardless of whether they are bonded. This is the definitive technique for determining the relative stereochemistry, such as the cis or trans fusion of rings and the orientation of substituents. samento.com.ec For example, a NOESY experiment can confirm the cis relationship between protons H-1 and H-8 in a related structure, which establishes the stereochemistry at those centers. samento.com.ec
The absolute configuration at C-8 was established as (S) for 7-deoxyloganic acid, which was derived from a catalytic hydrogenation product of asperuloside (B190621) tetraacetate. samento.com.ec This level of structural specificity is achievable only through the application of these advanced spectroscopic methods.
| Technique | Primary Application for this compound |
|---|---|
| ¹H NMR | Determine proton framework and coupling patterns. |
| ¹³C NMR | Identify carbon skeleton and differentiate from isomers (e.g., 8-epideoxyloganic acid). |
| HMBC | Confirm connectivity of the molecular structure. |
| NOESY | Establish relative stereochemistry and spatial relationships of protons. |
Future Directions and Emerging Avenues in Deoxyloganic Acid Tetraacetate Research
Elucidation of Remaining Uncharacterized Biosynthetic Steps
While significant strides have been made in mapping the iridoid biosynthetic pathway, several enzymatic steps leading to and from deoxyloganic acid remain to be fully characterized. nih.gov Deoxyloganic acid is produced from 7-deoxyloganetic acid by the enzyme 7-deoxyloganetic acid glucosyltransferase (7-DLGT). wikipedia.orgwikipedia.org The subsequent conversion of 7-deoxyloganic acid to loganic acid is catalyzed by 7-deoxyloganic acid hydroxylase (7-DLH), an important but not yet fully understood reaction. wikipedia.orgoup.com
The complete elucidation of the iridoid pathway is an ongoing scientific endeavor. zenodo.org For instance, while the pathway from iridodial (B1216469) to secologanin (B1681713) is now well-characterized, the specific enzymes and their spatial organization within the plant cell for certain reactions are still under investigation. oup.comfrontiersin.org In Catharanthus roseus, the biosynthesis of 7-deoxyloganic acid occurs in specialized internal phloem-associated parenchyma (IPAP) cells, while later steps are thought to occur in the leaf epidermis. nih.govoup.com The exact mechanism of transport for intermediates like 7-deoxyloganic acid between these cellular compartments is yet to be discovered. nih.govoup.com
Key Uncharacterized Steps in Iridoid Biosynthesis:
| Precursor | Product | Uncharacterized Enzyme/Process | Plant Species Example |
| 7-deoxyloganic acid | Loganic acid | 7-deoxyloganic acid hydroxylase (7-DLH) location and full characterization. oup.comscispace.com | Catharanthus roseus |
| Iridoid Intermediates | Various iridoids | Transport mechanisms between cell types (e.g., IPAP and epidermis). nih.govoup.com | Catharanthus roseus |
| 7-epi-loganin | Oleoside methyl ester | Oleoside methyl ester synthase (OeOMES) and Secoxyloganin synthase (OeSXS) catalyze this cleavage. biorxiv.orgresearchgate.net | Olea europaea (Olive) |
Recent studies have highlighted the independent evolution of iridoid biosynthetic pathways in plants and insects, which offers alternative enzymes that could be used in constructing production systems. pnas.orgnih.gov This convergent evolution underscores the importance of fully characterizing all enzymatic machinery from diverse sources. nih.gov
Engineering of Biosynthetic Pathways for Enhanced Production
Metabolic engineering holds immense promise for increasing the production of valuable iridoids, including precursors like deoxyloganic acid. mdpi.com By manipulating the expression of key genes in the biosynthetic pathway, researchers can enhance the yield of desired compounds. frontiersin.org
Strategies for enhancing iridoid production include:
Overexpression of rate-limiting enzymes: Identifying and overexpressing genes that encode enzymes at bottleneck points in the pathway can significantly boost product accumulation. frontiersin.orgnih.gov
Suppression of competing pathways: By down-regulating or knocking out genes in pathways that divert precursors away from iridoid biosynthesis, the flux towards the desired products can be increased. frontiersin.org
Co-expression of multiple genes: A more effective approach often involves the simultaneous overexpression of several key enzymes in the pathway. frontiersin.org
Use of elicitors: Biotic and abiotic elicitors, such as jasmonic acid, can be used to stimulate the expression of biosynthetic genes and enhance the production of secondary metabolites. frontiersin.orgnumberanalytics.com
For example, in Saccharomyces cerevisiae (yeast) engineered to produce iridoids, deleting genes involved in the metabolism of α,β-unsaturated carbonyls led to a significant increase in the selectivity for the desired iridoid product. escholarship.org Similarly, the overexpression of transcription factors that regulate the iridoid pathway, such as BIS1 in Catharanthus roseus, has been shown to boost the production of iridoids and monoterpenoid indole (B1671886) alkaloids (MIAs). frontiersin.org
Discovery of Novel Enzyme Functions and Regulatory Mechanisms
The ongoing exploration of iridoid biosynthesis continues to reveal novel enzyme functions and complex regulatory networks. mdpi.com The evolution of new enzyme functions within existing protein superfamilies is a key driver of metabolic diversity. plos.org
Recent discoveries include:
Bifunctional Enzymes: In olive (Olea europaea), two cytochrome P450 enzymes have been identified that catalyze a rare oxidative C-C bond cleavage, a key step in the formation of secoxy-iridoids. biorxiv.orgresearchgate.net
Convergent Evolution: The iridoid biosynthetic pathways in plants and insects evolved independently, utilizing different enzymes to catalyze the same chemical transformations. pnas.orgnih.gov This provides a unique opportunity to study the evolution of metabolic pathways and offers a broader toolkit of enzymes for synthetic biology applications. pnas.org
Epigenetic Regulation: Studies in Lonicera japonica have shown that histone methylation plays a role in regulating the expression of genes involved in iridoid biosynthesis, indicating a layer of epigenetic control over secondary metabolism. nih.gov
Transcriptional Regulation: Transcription factors are key regulators of secondary metabolite biosynthesis. bohrium.com For instance, in Gentiana macrophylla, specific bHLH and MYB transcription factors have been identified as key regulators of iridoid biosynthesis in response to light intensity. bohrium.com
Key Regulatory Factors in Iridoid Biosynthesis:
| Regulatory Factor | Function | Organism |
| BIS1, BIS2, BIS3 (bHLH Transcription Factors) | Activate expression of early pathway genes. frontiersin.orgresearchgate.net | Catharanthus roseus |
| GmbHLH20, GmMYB5 (Transcription Factors) | Regulate iridoid biosynthesis in response to light. bohrium.com | Gentiana macrophylla |
| Histone Methylation (H3K4me3, H3K9me) | Epigenetic regulation of biosynthetic gene expression. nih.gov | Lonicera japonica |
Applications in Synthetic Biology and Metabolic Engineering for Specialized Metabolite Production
The knowledge and molecular tools gained from studying the deoxyloganic acid tetraacetate pathway are foundational for applications in synthetic biology and metabolic engineering. manchester.ac.uk The goal is to create robust and efficient systems for producing a wide range of valuable specialized metabolites. escholarship.org
Heterologous production systems, such as engineered yeast (Saccharomyces cerevisiae) and bacteria (Escherichia coli), offer several advantages over traditional plant extraction or chemical synthesis, including scalability, sustainability, and the potential to produce novel compounds. mdpi.comembopress.orgnih.gov
Key applications include:
Reconstitution of Pathways in Microbial Hosts: The entire biosynthetic pathway for complex molecules like strictosidine (B192452), a precursor to many anticancer drugs, has been successfully reconstituted in yeast. mdpi.com This involves expressing a suite of plant enzymes, including those from the iridoid pathway.
Production of High-Value Pharmaceuticals: The engineering of microbial platforms to produce iridoids like nepetalactol is a critical step towards the sustainable production of valuable MIAs. escholarship.orgescholarship.org
Creation of Novel Molecules: Synthetic biology tools allow for the mixing and matching of enzymes from different organisms to create novel biosynthetic pathways, potentially leading to the production of new-to-nature compounds with unique biological activities. embopress.org
Plant Factories: In addition to microbial systems, transient or stable expression of biosynthetic genes in heterologous plants, such as Nicotiana benthamiana, is a promising strategy for the large-scale production of desired iridoids. bg.ac.rsbohrium.com
The development of automated design-build-test-learn pipelines, which utilize robotics and computational tools, is accelerating the process of engineering and optimizing these biosynthetic pathways. manchester.ac.uk These advancements are paving the way for the sustainable and cost-effective production of a diverse array of plant-derived natural products.
Q & A
Q. What are the standard synthetic routes for deoxyloganic acid tetraacetate, and what key reaction conditions must be controlled?
this compound is typically synthesized via acetylation of deoxyloganic acid using acetic anhydride or acetyl chloride in the presence of a catalyst. Critical reaction conditions include anhydrous environments to prevent hydrolysis, precise temperature control (often 0–25°C), and stoichiometric ratios of acetylating agents. Lead tetraacetate may also be employed in oxidation steps, requiring inert atmospheres and non-aqueous solvents like benzene or chloroform .
Q. Which spectroscopic techniques are most effective for confirming the structure of this compound, and what spectral markers should be prioritized?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY, TOCSY) is essential for structural confirmation. Key markers include acetate methyl proton signals (δ 1.8–2.1 ppm) and carbonyl carbons (δ 168–172 ppm). Infrared (IR) spectroscopy can confirm ester C=O stretches (~1740 cm⁻¹). Mass spectrometry (MS) should show molecular ion peaks consistent with the molecular formula (e.g., [M+H]⁺) and fragmentation patterns .
Q. What safety protocols are essential when handling lead tetraacetate in the synthesis of this compound?
Due to lead tetraacetate’s toxicity and moisture sensitivity, researchers must use gloves, fume hoods, and airtight glassware. Reactions should be conducted under inert gases (e.g., N₂), and spills neutralized with sodium bicarbonate. Storage requires desiccants and avoidance of contact with metals or water .
Advanced Research Questions
Q. How can researchers resolve discrepancies between experimental NMR data and literature values when characterizing this compound derivatives?
Discrepancies may arise from solvent effects, stereochemical variations, or impurities. To resolve these:
- Compare data under identical solvent/temperature conditions.
- Use heteronuclear correlation experiments (HSQC, HMBC) to verify connectivity.
- Cross-validate with X-ray crystallography or computational modeling (DFT) for ambiguous signals .
Q. In the oxidation steps of this compound synthesis, what factors determine the choice between lead tetraacetate and periodic acid?
Lead tetraacetate is preferred in non-aqueous solvents (e.g., acetic acid, chloroform) for its strong oxidative capacity and selectivity toward 1,2-diols. Periodic acid is used in aqueous media for water-soluble substrates. The choice depends on solubility, reaction rate (lead tetraacetate reacts faster in acidic conditions), and avoidance of overoxidation .
Q. What strategies are recommended for optimizing acetylation reaction yields in this compound synthesis?
Q. How do pH and temperature variations during lead tetraacetate-mediated oxidations affect regioselectivity and intermediate stability?
Lower temperatures (0–10°C) favor kinetic control, reducing side reactions. Acidic pH stabilizes lead tetraacetate’s active form (Pb(OAc)₄), while neutral/basic conditions risk decomposition to PbO₂. Overoxidation is mitigated by limiting reaction time and adding radical scavengers (e.g., BHT) .
Q. What analytical approaches are critical for distinguishing this compound from its structural isomers?
Tandem MS (MS/MS) with collision-induced dissociation (CID) can differentiate isomers via unique fragmentation pathways. 2D-NMR (NOESY, ROESY) identifies spatial proximity of acetyl groups. Chiral HPLC or capillary electrophoresis resolves enantiomeric forms .
Q. How can kinetic studies of lead tetraacetate oxidation reactions inform mechanistic understanding of this compound formation?
Second-order kinetics (first-order in substrate and oxidant) suggest a cyclic intermediate mechanism. Rate constants (measured via spectrophotometry) reveal solvent effects and activation parameters (ΔH‡, ΔS‡). Isotopic labeling (e.g., ¹⁸O in acetic acid) traces oxygen transfer pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
